
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a chlorinated phenyl group attached to a pyrrolidine ring via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate neuronal activity and produce therapeutic effects, such as anticonvulsant and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)-pyrrolidine: Shares a similar structure but lacks the ethylamine linker.
(3-Chlorophenyl)-pyrrolidine: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group, pyrrolidine ring, and ethylamine linker makes it a versatile compound for various applications .
Properties
CAS No. |
823189-84-0 |
|---|---|
Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-1-2-6-12(11)14-7-10-15-8-3-4-9-15/h1-2,5-6,14H,3-4,7-10H2 |
InChI Key |
QHRZURSJSWARFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


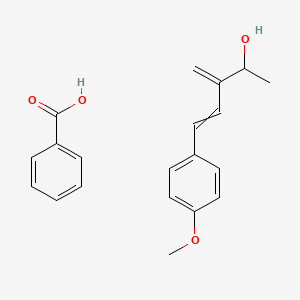
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
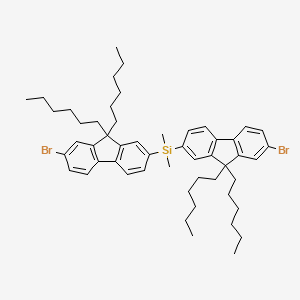

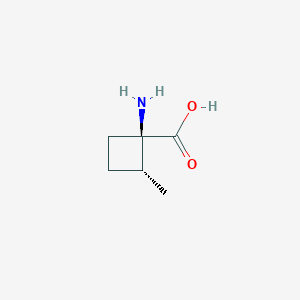
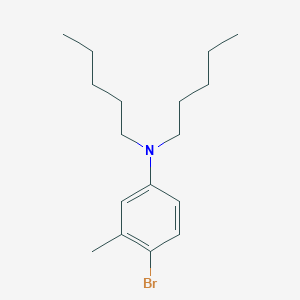

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
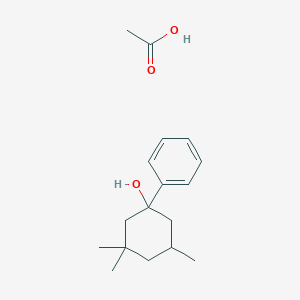
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
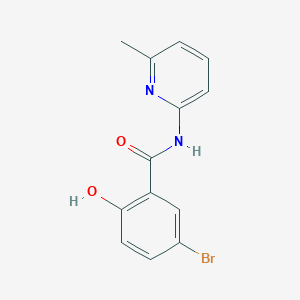
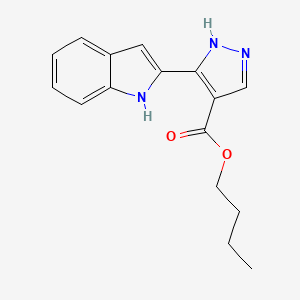
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
